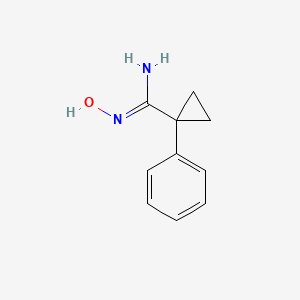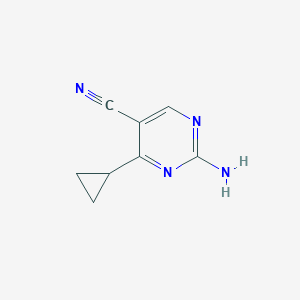
2-phenyl-2H-1,3,2-benzodithiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2H-1,3,2-benzodithiazole (also known as 2-Phenyl-2H-1,3-benzodithiazole or 2-Phenyl-2H-1,3-thiazole) is a heterocyclic compound that belongs to the class of benzothiazoles. It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents. 2-Phenyl-2H-1,3,2-benzodithiazole has been studied extensively for its potential applications in various scientific fields, including organic synthesis, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
2-Phenyl-2H-1,3,2-benzodithiazole has been studied extensively for its potential applications in various scientific fields. In materials science, the compound has been used as a precursor to the synthesis of nanostructured materials, such as carbon nanotubes, graphene, and nanorods. In organic synthesis, the compound has been used as a starting material for the synthesis of a variety of organic molecules. In biochemistry, the compound has been used to study the effects of free radicals on various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2H-1,3,2-benzodithiazole is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
2-Phenyl-2H-1,3,2-benzodithiazole has been shown to have a variety of biochemical and physiological effects. The compound has been shown to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which may explain its anti-inflammatory effects. The compound has also been shown to have anti-cancer effects, as well as anti-bacterial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-2H-1,3,2-benzodithiazole has several advantages and limitations for use in lab experiments. The compound is relatively stable in air and can be stored at room temperature for extended periods of time. Additionally, the compound is soluble in organic solvents, making it easy to work with in the lab. However, the compound is insoluble in water, making it difficult to use in water-based solutions. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-Phenyl-2H-1,3,2-benzodithiazole. One potential direction is to further explore the compound's anti-cancer effects. Additionally, the compound could be studied for its potential applications in materials science, such as the synthesis of nanostructured materials. Additionally, the compound could be studied for its potential use as an antioxidant and anti-inflammatory agent. Finally, the compound could be studied for its potential applications in biochemistry, such as its effects on enzymes and other biological processes.
Métodos De Síntesis
2-Phenyl-2H-1,3,2-benzodithiazole can be synthesized through a variety of methods. The most commonly used method is the reaction of 2-aminothiophenol with an aldehyde. This reaction produces a Schiff base, which is then oxidized with a suitable oxidizing agent such as potassium permanganate or sodium periodate to form 2-Phenyl-2H-1,3,2-benzodithiazole. Other methods of synthesis include the reaction of 2-aminobenzothiazole with an aldehyde, the reaction of 2-aminophenol with an aldehyde, and the reaction of 2-aminothiophenol with an acid chloride.
Propiedades
IUPAC Name |
2-phenyl-1,3,2-benzodithiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMZASWBVWPIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2SC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2H-1,3,2-benzodithiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)

![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)
![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)

![tert-butyl 4-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B6598772.png)

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)



